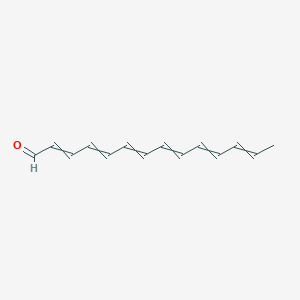
Tetradeca-2,4,6,8,10,12-hexaenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradeca-2,4,6,8,10,12-hexaenal is a polyunsaturated fatty aldehyde It is characterized by its long carbon chain with alternating double bonds and an aldehyde group at one end
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-2,4,6,8,10,12-hexaenal typically involves the use of polyunsaturated fatty acids as starting materials. One common method is the oxidative cleavage of polyunsaturated fatty acids, which can be achieved using reagents such as ozone or potassium permanganate. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative cleavage processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Tetradeca-2,4,6,8,10,12-hexaenal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The double bonds in the carbon chain can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst.
Major Products
Oxidation: Tetradecanoic acid.
Reduction: Tetradecan-1-ol.
Substitution: Halogenated tetradecanes or hydrogenated tetradecanes.
Aplicaciones Científicas De Investigación
Tetradeca-2,4,6,8,10,12-hexaenal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential biomarker for certain diseases.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of fragrances and flavorings due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of Tetradeca-2,4,6,8,10,12-hexaenal involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to changes in cellular function. The compound’s polyunsaturated structure allows it to participate in lipid peroxidation, generating reactive oxygen species that can induce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Tetradeca-2,4,6,8,10,12-hexaenedial: A similar polyunsaturated fatty aldehyde with two aldehyde groups.
Tetradeca-2,4,6,8,10,12-hexaenoic acid: A polyunsaturated fatty acid with a carboxylic acid group instead of an aldehyde.
Uniqueness
Tetradeca-2,4,6,8,10,12-hexaenal is unique due to its specific arrangement of double bonds and the presence of a single aldehyde group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propiedades
Número CAS |
64512-28-3 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
tetradeca-2,4,6,8,10,12-hexaenal |
InChI |
InChI=1S/C14H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H,1H3 |
Clave InChI |
NIWUTVYPWAQOEZ-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC=CC=CC=CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



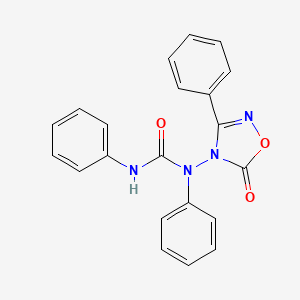
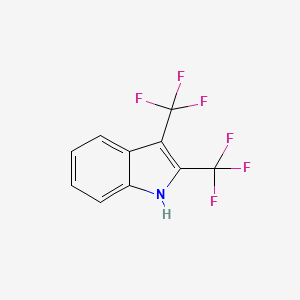
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)


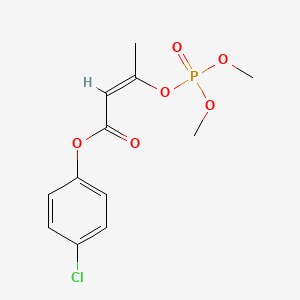
![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
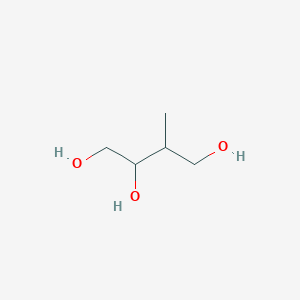

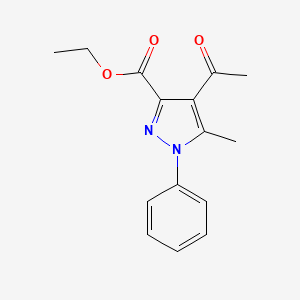
![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)
